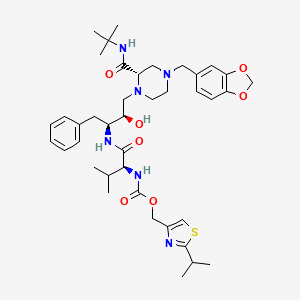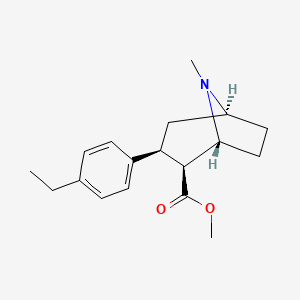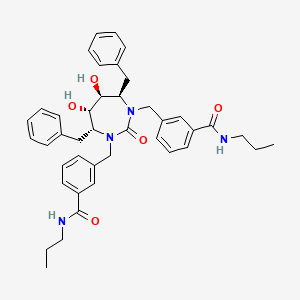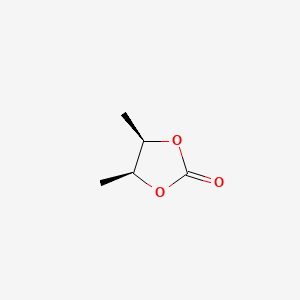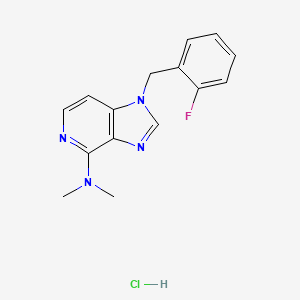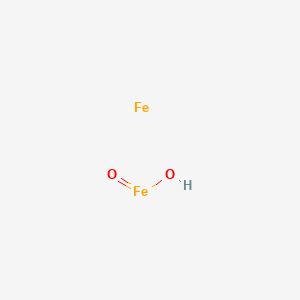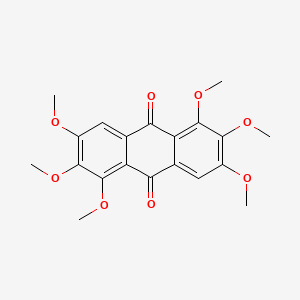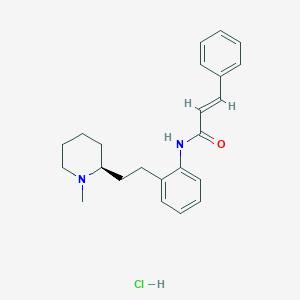
Iferanserin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iferanserin hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT2A receptor. It has been investigated primarily for its potential in treating hemorrhoid disease. The compound is known for its chemical formula C23H28N2O and a molecular weight of 348.49 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iferanserin hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial part of the molecule.
Attachment of Phenyl Groups: Phenyl groups are then attached to the piperidine ring through a series of substitution reactions.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the phenyl groups and the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Iferanserin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Solvents: Solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
科学的研究の応用
Iferanserin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Primarily researched for its potential in treating hemorrhoid disease. It has shown promise in reducing symptoms such as bleeding and pain associated with hemorrhoids.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors.
作用機序
Iferanserin hydrochloride exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and vascular function. By blocking this receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include:
5-HT2A Receptor: The primary target of this compound.
Signal Transduction Pathways: Inhibition of the 5-HT2A receptor affects downstream signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Iferanserin hydrochloride is unique in its selective antagonism of the 5-HT2A receptor. Similar compounds include:
Mianserin: Another serotonin receptor antagonist, but with a broader spectrum of activity.
Trazodone: A serotonin uptake inhibitor with additional antagonistic effects on serotonin receptors.
Ritanserin: A selective 5-HT2A receptor antagonist, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific targeting of the 5-HT2A receptor, making it a promising candidate for treating conditions related to serotonin dysregulation .
特性
CAS番号 |
210350-29-1 |
|---|---|
分子式 |
C23H29ClN2O |
分子量 |
384.9 g/mol |
IUPAC名 |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1 |
InChIキー |
MUJUAUCDSMLOTP-QWCHHRGUSA-N |
異性体SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl |
正規SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


